PtdIns-(1,2-dipalmitoyl) (ammonium salt)

Catalog No.
S1772512
CAS No.
34290-57-8
M.F
C41H82NO13P
M. Wt
828.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PtdIns-(1,2-dipalmitoyl) (ammonium salt)

CAS Number

34290-57-8

Product Name

PtdIns-(1,2-dipalmitoyl) (ammonium salt)

IUPAC Name

azane;[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate

Molecular Formula

C41H82NO13P

Molecular Weight

828.1 g/mol

InChI

InChI=1S/C41H79O13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50);1H3/t33-,36?,37-,38+,39-,40-,41?;/m1./s1

InChI Key

MRDHBHKPDFRCJQ-HUKLJVEISA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N

Synonyms

DPPI;Phosphatidylinositol C-16

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N

Cellular Signaling:

PtdIns-(1,2-dipalmitoyl) (ammonium salt), also known as dipalmitoylphosphatidylinositol (DPPI), is a type of phospholipid involved in cellular signaling pathways. It serves as a precursor molecule for various phosphatidylinositol phosphates (PIPs), which act as important second messengers in cells . These PIPs are generated by enzymes like phosphatidylinositol kinases (PIKs) and can be further modified by other enzymes, leading to diverse cellular responses such as:

  • Cell proliferation and differentiation
  • Cell survival and apoptosis
  • Cytoskeletal reorganization
  • Membrane trafficking

Studying Membrane Interactions:

Due to its well-defined structure and ability to form micelles and vesicles, DPPI is valuable for studying membrane-protein interactions. Researchers can use DPPI to mimic natural cellular membranes and investigate how various proteins interact with these membranes . This knowledge is crucial for understanding various cellular processes, including:

  • Protein trafficking
  • Signal transduction
  • Membrane fusion

Drug Discovery Applications:

The role of PIPs in various diseases has led to the exploration of DPPI in drug discovery. By studying how enzymes involved in PIP metabolism function, researchers can develop novel drugs that target these enzymes for therapeutic purposes. This approach holds promise for treating various conditions, including:

  • Cancer
  • Neurodegenerative diseases
  • Cardiovascular diseases

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

7

Exact Mass

827.55237867 g/mol

Monoisotopic Mass

827.55237867 g/mol

Heavy Atom Count

56

Dates

Modify: 2023-08-15
1.Exton, J.H. Regulation of phosphoinositide phospholipases by hormones, neurotransmitters, and other agonists linked to G proteins. Annual Reviews of Pharmacology and Toxicology 36, 481-509 (1996).

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